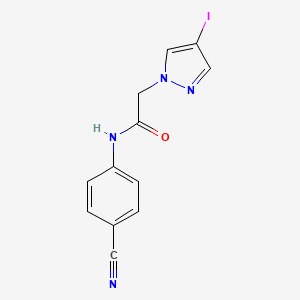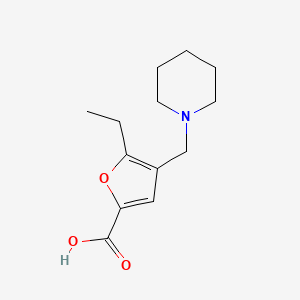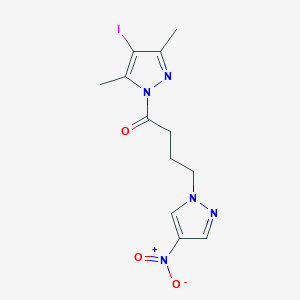
3-(1,3-Benzothiazol-2-yl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both benzothiazole and thiazolidinone moieties. These types of compounds are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2-aminobenzothiazole with 4-bromobenzaldehyde and thioglycolic acid. The reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring.
Reduction: Reduction reactions can occur at the benzothiazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in biological processes.
Pathways: Inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzothiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one
- 3-(1,3-Benzothiazol-2-yl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one
- 3-(1,3-Benzothiazol-2-yl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one
Uniqueness
The presence of the 4-bromophenyl group in 3-(1,3-Benzothiazol-2-yl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one may confer unique properties such as enhanced biological activity or specific reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H11BrN2OS2 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11BrN2OS2/c17-11-7-5-10(6-8-11)15-19(14(20)9-21-15)16-18-12-3-1-2-4-13(12)22-16/h1-8,15H,9H2 |
InChI Key |
URVIYCUUDYECQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]ethane-1,2-diamine](/img/structure/B11070245.png)
![4-chloro-2,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide](/img/structure/B11070251.png)
![2-chloro-N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11070255.png)

![2-(4-Methyl-5-morpholin-4-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B11070268.png)
![3-(4-Chloro-phenyl)-tetrahydro-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile](/img/structure/B11070286.png)
![1-(3-{5-[(3-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone](/img/structure/B11070295.png)

![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione](/img/structure/B11070300.png)

![Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11070310.png)
![1,3,4-Thiadiazole, 2,2'-[1,2-phenylenebis(methylenethio)]bis[5-methyl-](/img/structure/B11070314.png)
![3,8-bis(1,3-benzodioxol-5-ylmethylsulfanyl)-18-thia-2,4,5,7,9,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),3,5,8,10,13(17)-hexaene](/img/structure/B11070326.png)
